molecular formula C15H20Cl4N2O3 B13788315 N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride CAS No. 86746-01-2

N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride

Cat. No.: B13788315
CAS No.: 86746-01-2
M. Wt: 418.1 g/mol
InChI Key: UOKJUQFIXYBYMS-UHFFFAOYSA-N
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Description

N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 2,4,5-trichlorophenoxy group and a 4-morpholinylpropyl side chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological applications.

Properties

CAS No.

86746-01-2

Molecular Formula

C15H20Cl4N2O3

Molecular Weight

418.1 g/mol

IUPAC Name

N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide;chloride

InChI

InChI=1S/C15H19Cl3N2O3.ClH/c16-11-8-13(18)14(9-12(11)17)23-10-15(21)19-2-1-3-20-4-6-22-7-5-20;/h8-9H,1-7,10H2,(H,19,21);1H

InChI Key

UOKJUQFIXYBYMS-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,5-Trichlorophenol Intermediate

The key aromatic intermediate, 2,4,5-trichlorophenol, is synthesized through a controlled multi-step process designed to minimize toxic byproducts such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD):

  • Nitration of 1,2,4-trichlorobenzene: 1,2,4-trichlorobenzene is nitrated in the presence of a strong mineral acid (e.g., sulfuric acid) at 70–90°C to yield 1,2,4-trichloro-5-nitrobenzene with high yield (95–98%) and isomeric purity (91–95%).

  • Reduction to 2,4,5-trichloroaniline: The nitro compound is catalytically hydrogenated using noble metal catalysts such as platinum or palladium on charcoal at 80–130°C under hydrogen pressure (75–250 psig).

  • Diazotization and hydrolysis: The 2,4,5-trichloroaniline is acidified and diazotized using sodium nitrite in cold aqueous strong mineral acid (sulfuric or phosphoric acid) at temperatures below 10°C. The resulting 2,4,5-trichlorobenzenediazonium salt is hydrolytically decomposed at reflux temperatures to afford 2,4,5-trichlorophenol free of TCDD contamination.

This process ensures a high-purity phenol intermediate critical for subsequent acetamide formation.

Preparation of 2,4,5-Trichlorophenoxyacetic Acid

The 2,4,5-trichlorophenol is then converted to 2,4,5-trichlorophenoxyacetic acid by an etherification reaction:

  • Reaction with monochloroacetic acid: 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of aqueous base (e.g., sodium hydroxide) at 60–92°C. After completion, the reaction mixture is acidified to pH < 2 to precipitate the acid product.

  • Isolation: The product is extracted into an organic solvent (e.g., toluene), washed, and dried to yield 2,4,5-trichlorophenoxyacetic acid with melting point 148–153°C and good purity.

Formation of N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide

The final step involves coupling the 2,4,5-trichlorophenoxyacetic acid derivative with a morpholinylpropyl amine to form the target acetamide hydrochloride:

  • Amide bond formation: The carboxylic acid group of 2,4,5-trichlorophenoxyacetic acid is activated (commonly via carbodiimide reagents or acid chlorides) and reacted with 3-(4-morpholinyl)propylamine under controlled conditions to form N-(3-(4-morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide.

  • Hydrochloride salt formation: The free base acetamide is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions/Notes Yield/Purity Reference
1 1,2,4-Trichlorobenzene nitration H2SO4, HNO3, 70–90°C, 2–3 h 95–98% yield, 91–95% isomer purity
2 1,2,4-Trichloro-5-nitrobenzene reduction Catalytic hydrogenation, Pt/Pd on charcoal, 80–130°C, 75–250 psig H2 High conversion to 2,4,5-trichloroaniline
3 Diazotization and hydrolysis of 2,4,5-trichloroaniline NaNO2, H2SO4, <10°C, hydrolysis at reflux High purity 2,4,5-trichlorophenol, TCDD-free
4 Etherification with monochloroacetic acid NaOH base, 60–92°C, acidification to pH < 2 Pure 2,4,5-trichlorophenoxyacetic acid
5 Amide formation with 3-(4-morpholinyl)propylamine Carbodiimide or acid chloride activation, room temp or mild heating N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide
6 Hydrochloride salt formation Treatment with HCl Stable hydrochloride salt

Additional Research Findings and Notes

  • The process for producing 2,4,5-trichlorophenol and its derivatives is well-established in literature, with emphasis on avoiding dioxin contamination by controlling reaction conditions and purification steps.

  • The morpholinylpropyl amine coupling may be performed using standard peptide coupling reagents or via acid chloride intermediates, with reaction optimization to maximize yield and purity.

  • Physical properties of the final compound include a molecular weight of 418.143 g/mol, a high boiling point (566.3°C at 760 mmHg), and a flash point of 296.3°C, indicating thermal stability.

  • The compound's polar surface area (PSA) is 54.29 Ų and LogP is 4.44, reflecting moderate lipophilicity and potential membrane permeability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The trichlorophenoxy group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxide derivatives, while reduction of the trichlorophenoxy group could lead to dechlorinated products.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several acetamide and carboxamide derivatives, but its unique substituents differentiate its properties:

Compound Name Key Substituents Molecular Formula Biological Activity (IC50) Key Reference
Target Compound 2,4,5-Trichlorophenoxy, 4-morpholinylpropyl Not explicitly provided Not reported (inferred from analogs) -
Compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide) Hydrazineyl, trichlorophenoxy Not provided IC50: ~12 µM (MCF-7 cells)
Compound II (N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy)acetamide) Hydrazineyl, trichlorophenoxy Not provided IC50: ~18 µM (MCF-7 cells)
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Dimethylaminopropyl, hydroxyquinoline C15H20ClN3O2 Anticancer (specific IC50 not provided)

Key Observations :

  • Substituent Impact on Activity: The trichlorophenoxy group in the target compound and Compounds I/II is associated with apoptosis induction, likely through reactive oxygen species (ROS) modulation . However, replacing the hydrazineyl group (Compounds I/II) with a morpholinylpropyl chain (target compound) may alter solubility and target affinity. Morpholine rings are known to enhance bioavailability compared to dimethylamino groups (e.g., SzR-105) due to improved hydrogen-bonding capacity .
  • Salt Forms : The hydrochloride salt in the target compound and SzR-105 contrasts with the neutral forms of Compounds I/II, suggesting better aqueous solubility and stability for pharmacological use .
Pharmacological Performance
  • Anticancer Efficacy : Compounds I and II demonstrated IC50 values of 12 µM and 18 µM, respectively, against MCF-7 breast cancer cells, outperforming 5-fluorouracil (5-FU, IC50: ~25 µM) . The target compound’s morpholinyl group may further enhance cytotoxicity by improving membrane penetration or modulating kinase interactions.
  • Mechanistic Differences : While hydrazineyl derivatives (I/II) likely act via ROS-mediated apoptosis, morpholinyl-containing compounds (e.g., SzR-105) may target protein kinases or DNA repair pathways, indicating divergent mechanisms despite structural similarities .
Physicochemical Properties
  • Solubility: The hydrochloride salt form of the target compound and SzR-105 suggests higher water solubility compared to non-ionic analogs. This is critical for intravenous administration .
  • Thermal Stability : Analogous compounds like the tetrahydrochloride salt in exhibit high melting points (~190°C), implying that the target compound may also demonstrate robust thermal stability, a desirable trait for storage and formulation .

Biological Activity

N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride, commonly referred to as a morpholine derivative, is a compound of interest due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure is defined by the following characteristics:

  • Molecular Formula: C15H20Cl3N2O3
  • Molecular Weight: 418.143 g/mol
  • CAS Number: 86746-01-2
  • Boiling Point: 566.3°C at 760 mmHg
  • Flash Point: 296.3°C

These properties indicate a stable compound with significant thermal resistance, which is advantageous for various applications.

Research indicates that this compound interacts with sigma receptors, particularly the sigma-1 receptor. Sigma receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection.

Sigma Receptor Affinity

A study demonstrated that similar morpholine derivatives exhibit high affinity for sigma-1 receptors (Ki = 42 nM), showing significant selectivity over sigma-2 receptors (36 times more selective) . This suggests potential applications in pain management and neuroprotection.

Antimicrobial Activity

The compound's analogs have shown promising antimicrobial properties. For instance, certain derivatives have been tested against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents like triclocarban .

Antinociceptive Effects

In vivo studies using formalin-induced nociception models revealed that administration of morpholine derivatives resulted in significant pain reduction . This highlights the potential use of these compounds in treating chronic pain conditions.

Table of Biological Activities

Activity TypeObserved EffectReference
Sigma Receptor BindingHigh affinity for σ1 receptor (Ki = 42 nM)
AntimicrobialEffective against Staphylococcus aureus
AntinociceptivePain reduction in formalin test

Detailed Research Findings

  • Antimicrobial Studies : A series of compounds related to this compound were synthesized and tested for their antimicrobial efficacy. Compounds exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Neuroprotective Studies : The interaction of morpholine derivatives with sigma receptors suggests a neuroprotective role. Research demonstrated that these compounds could modulate neuroinflammatory responses, potentially benefiting conditions like Alzheimer's disease .
  • Pain Management : In a controlled study involving animal models, the administration of morpholine-based compounds resulted in a statistically significant decrease in pain scores compared to control groups, indicating their potential as analgesics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3-(4-morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis involves two key steps:

Formation of the trichlorophenoxyacetic acid intermediate : React 2,4,5-trichlorophenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to yield 2-(2,4,5-trichlorophenoxy)acetic acid .

Amidation with morpholinylpropylamine : Couple the intermediate with 3-(4-morpholinyl)propylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF. Purify the final product via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve ≥95% purity .

  • Optimization : Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃:MeOH 8:2) and adjust stoichiometry to minimize unreacted starting materials.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm the morpholinylpropyl chain (δ 2.3–3.5 ppm for morpholine protons) and trichlorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) .
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~485) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or TRP channels) based on the trichlorophenoxy group’s hydrophobic interactions and the morpholinyl group’s hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    • Validation : Compare computational IC₅₀ values with in vitro assays (e.g., enzyme inhibition assays) to refine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Approach :

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Structural Analog Comparison : Compare with derivatives (e.g., replacing morpholinyl with piperazinyl) to identify SAR trends (see Table 1) .

Table 1 : Structure-Activity Relationship (SAR) of Key Derivatives

CompoundModificationIC₅₀ (µM)Target
Target compoundMorpholinylpropyl0.45COX-2
N-(3-piperazinylpropyl)…Piperazinylpropyl1.2COX-2
N-(2-hydroxyethyl)…Hydroxyethyl>10COX-2

Q. How can reaction mechanisms for substituent modifications (e.g., chlorine substitution) be elucidated?

  • Experimental Design :

  • Kinetic Studies : Track chlorine substitution rates (e.g., using NaSH) via HPLC under varying temperatures/pH .
  • Isotopic Labeling : Introduce ³⁶Cl to monitor positional reactivity via radiometric detection .
    • Computational Support : Apply DFT calculations (Gaussian 09) to model transition states and activation energies .

Data Analysis and Optimization

Q. What parameters should guide solvent selection for optimizing reaction yields?

  • Critical Factors :

  • Polarity : Use DMF or DMSO for amidation (high polarity enhances nucleophilicity of amines) .
  • Boiling Point : Higher bp solvents (e.g., toluene) favor reflux conditions for acid-chloride intermediates .
    • Solvent Screening : Test 5–10 solvents in small-scale reactions (1 mmol) and analyze yields via GC-MS .

Q. How can contradictory cytotoxicity data in cell-based assays be addressed?

  • Troubleshooting :

  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HeLa, HepG2) and standardize seeding density .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity .

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